4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
Description
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a chemical compound with a complex structure that includes a benzothiazole ring, a pyridine ring, and a chlorine atom
Properties
Molecular Formula |
C12H7ClN2OS |
|---|---|
Molecular Weight |
262.72 g/mol |
IUPAC Name |
4-chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-4-3-6-10-11(8)14-12(17-10)9-5-1-2-7-15(9)16/h1-7H |
InChI Key |
LRLZQNOIMTYRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=NC3=C(S2)C=CC=C3Cl)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with an appropriate amine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure. By inhibiting this enzyme, the compound can reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-oxidopyridin-1-ium-2-carbonitrile
- 4-Chloro-2-cyanopyridine-1-oxide
- 4-Chloro-1-oxy-pyridine-2-carbonitrile
Uniqueness
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific structure, which combines a benzothiazole ring with a pyridine ring and a chlorine atom.
Biological Activity
4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Its structure, which includes a benzothiazole core, is known for diverse biological effects, including anti-tumor and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
The chemical structure of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H7ClN2OS |
| Molar Mass | 232.69 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole. In vitro assays have demonstrated significant inhibition of cell proliferation in various cancer cell lines:
-
Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- A549 (human non-small cell lung cancer)
- H1299 (human lung cancer)
-
Methodology :
- MTT Assay : Used to evaluate cell viability.
- Flow Cytometry : Assessed apoptosis and cell cycle arrest.
- Western Blot Analysis : Investigated protein expression levels related to apoptosis and cell signaling pathways.
- Results :
Anti-inflammatory Effects
In addition to its anticancer properties, 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has shown promising anti-inflammatory activity:
-
Inflammatory Markers Assessed :
- IL-6 and TNF-α levels in RAW264.7 mouse macrophages.
-
Methodology :
- ELISA : Employed to quantify cytokine levels post-treatment with the compound.
- Results :
Case Studies
Several case studies have been conducted to further explore the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
